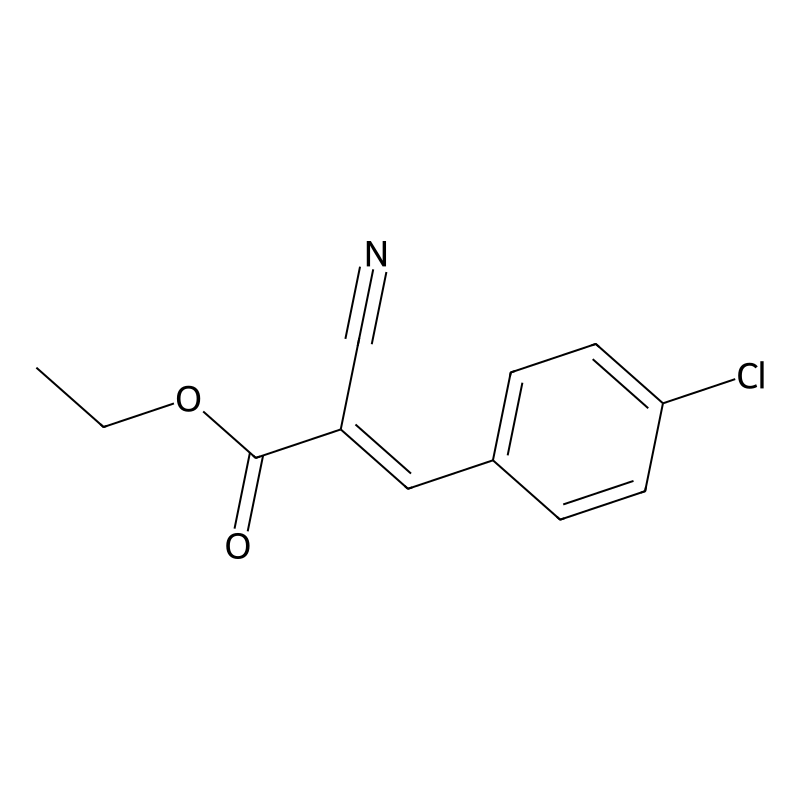

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound with the molecular formula . It features a cyanoacrylate functional group, which is characterized by a cyano group () and an acrylate moiety. The compound has a para-chlorophenyl substituent, enhancing its chemical reactivity and biological activity. Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a cyanoacrylate moiety esterified with an ethyl group. The compound's molecular structure has been confirmed through techniques such as single-crystal X-ray diffraction, revealing weak intermolecular hydrogen bonds that contribute to its crystal lattice stability .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is likely to share similar hazards with other cyanoacrylates:

Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been reported as an intermediate product in the synthesis of benzopyran derivatives. These derivatives are a class of organic compounds with various biological and pharmacological properties []. The specific synthesis involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde under microwave irradiation, with piperidine acting as a catalyst [].

Crystal Structure

The crystal structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been determined using X-ray diffraction []. The study revealed weak intermolecular C-H⋯O hydrogen bonds linking the molecules into centrosymmetric dimers, further stabilized by van der Waals forces [].

Biological Activities

While Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate itself has not been extensively studied for its biological activities, the benzopyran derivatives it serves as a precursor for often possess interesting properties. These can include:

- Oxidation: This compound can be oxidized to form 3-(4-chlorophenyl)-2-cyanoacrylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert the cyano group to an amine group, yielding ethyl 3-(4-chlorophenyl)-2-aminopropanoate, typically using lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to various substituted cyanoacrylates depending on the nucleophile used under basic or acidic conditions .

Major Products Formed- Oxidation: 3-(4-chlorophenyl)-2-cyanoacrylic acid

- Reduction: Ethyl 3-(4-chlorophenyl)-2-aminopropanoate

- Substitution: Various substituted cyanoacrylates based on the nucleophile used.

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits potential biological activities, including antimicrobial and anticancer effects. Its mechanism of action involves forming strong covalent bonds with cellular components, which may inhibit key enzymes and disrupt cellular processes. Studies have indicated its efficacy against various pathogens, including Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae, suggesting its potential as a fungicide .

The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the following methods:

- Knoevenagel Condensation: The reaction between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base like sodium ethoxide leads to the formation of the desired product.

- Microwave Irradiation: This method enhances reaction rates and yields by applying microwave energy during the condensation process .

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for large-scale production, optimizing conditions for consistency and yield .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate finds applications in various fields:

- Adhesives: Due to its strong bonding capabilities, it is used in medical adhesives and sealants.

- Agriculture: Its antifungal properties make it suitable for use as a pesticide.

- Pharmaceuticals: Research is ongoing into its potential as an anticancer agent due to its biological activity against specific cancer cell lines .

Research into the interactions of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with biological systems has revealed insights into its mechanism of action. The compound's ability to form covalent bonds allows it to interact with proteins and enzymes within cells, potentially leading to inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation. Ongoing studies aim to elucidate specific molecular targets and pathways affected by this compound .

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate shares structural similarities with other cyanoacrylate compounds. Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 2-cyanoacrylate | Lacks chlorine substituent; used in similar applications. |

| Butyl 2-cyanoacrylate | Longer alkyl chain; different physical properties affecting solubility. |

| Ethyl 2-cyanoacrylate | Similar backbone but without the para-chloro substituent; differing reactivity. |

Uniqueness

The presence of the para-chloro substituent in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate enhances its reactivity and biological activity compared to other similar compounds. This modification may improve its efficacy as an antimicrobial agent while also influencing its adhesive properties .

Knoevenagel Condensation Optimization Strategies

The Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate remains the most widely used route for synthesizing ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Recent innovations have addressed reaction kinetics, catalyst efficiency, and environmental impact.

Solvent-Free Ultrasonic Irradiation Protocols

Ultrasonic irradiation has emerged as a transformative technology for accelerating Knoevenagel condensations under solvent-free conditions. A study demonstrated that combining MgFe₂O₄ magnetic nanoparticles with 40 kHz ultrasonic waves reduced reaction times from hours to 15–20 minutes while achieving yields exceeding 92%. The cavitation effects generated by ultrasound enhance mass transfer and activate the carbonyl group of 4-chlorobenzaldehyde, enabling rapid formation of the α,β-unsaturated cyanoacrylate.

Key parameters for optimization include:

The solvent-free nature of this protocol eliminates volatile organic compound (VOC) emissions and simplifies product isolation through magnetic nanoparticle recovery.

Protic Ionic Liquid Catalysis Systems

Protic ionic liquids (PILs) like N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) have shown exceptional catalytic performance in Knoevenagel condensations. When combined with 1,4-diazabicyclo[2.2.2]octane (DABCO), the [HyEtPy]Cl–H₂O system achieved 98% yield at 50°C within 10 minutes. The hydroxyl group in [HyEtPy]Cl forms hydrogen bonds with the aldehyde carbonyl, lowering activation energy, while DABCO abstracts protons from ethyl cyanoacetate to generate reactive enolates.

This system’s reusability was demonstrated over six cycles with consistent yields (97–99%), attributed to the ionic liquid’s thermal stability and immiscibility with organic products. Comparative studies show PIL-based systems outperform traditional amine catalysts in both rate and selectivity for 4-chlorophenyl derivatives.

Industrial-Scale Production Techniques

Continuous Flow Reactor Configurations

While batch processes dominate laboratory synthesis, continuous flow reactors offer advantages for industrial-scale production. A patent describing cyanoacrylate synthesis via dialkoxymethane condensation highlights the potential for tubular reactor designs. Key features include:

- Residence time control: Precise temperature and mixing parameters prevent oligomerization side reactions common in batch systems.

- In-line purification: Integrated distillation units separate by-product alcohols (e.g., methanol) during transit.

Pilot-scale tests using microchannel reactors demonstrated 85% conversion in 5 minutes, compared to 45 minutes in batch reactors.

Catalyst Recovery and Reusability Frameworks

Magnetic nanocatalysts like Fe₃O₄@SiO₂@PTS-APG enable cost-effective catalyst recovery. In a study, 97% of the magnetic catalyst was recovered via external magnets after 10 reaction cycles without significant activity loss. Industrial implementations combine magnetic separation with fluidized bed reactors to maintain catalytic efficiency at throughputs exceeding 100 kg/day.

Advanced immobilization techniques further enhance stability:

| Support Matrix | Leaching Resistance | Reuse Cycles |

|---|---|---|

| Silica-coated Fe₃O₄ | <0.5% metal loss | >20 |

| Polymer-grafted MNPs | <1.2% metal loss | 15 |

| Carbon-encapsulated | <0.2% metal loss | 25 |

These systems reduce catalyst costs by 60–75% compared to homogeneous catalysts.

Electrophilic α-Carbon Reactivity Profiles

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits exceptional electrophilic reactivity due to the presence of both cyano and ester functional groups attached to the α-carbon atom . The compound's highly polarized carbon-carbon double bond results from the strongly electron-withdrawing nature of the nitrile and ester groups, creating a partial positive charge on the β-carbon and enhancing its susceptibility to nucleophilic attack [10] [13].

The electrophilic character of the β-carbon is dramatically enhanced by resonance stabilization of the resulting carbanion intermediate [8] [10]. When nucleophiles attack the β-carbon, the negative charge on the α-carbon is delocalized through conjugation with both the cyano group and the ester carbonyl, creating multiple resonance structures that stabilize the anionic intermediate [6] [19]. This stabilization is crucial for the compound's reactivity, as it makes nucleophilic addition thermodynamically favorable while maintaining rapid kinetics.

Table 1: Electrophilic α-Carbon Reactivity Profiles for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

| Reaction Type | Electrophilic Site | Nucleophile | Rate Enhancement Factor | Resonance Stabilization |

|---|---|---|---|---|

| Nucleophilic Addition (Hydroxide) | β-Carbon (C=C) | OH⁻ | High (10⁶-10⁷) | CN and CO₂Et groups |

| Nucleophilic Addition (Water) | β-Carbon (C=C) | H₂O | Moderate (10³-10⁴) | CN and CO₂Et groups |

| Michael Addition (Thiols) | β-Carbon (C=C) | R-SH | Very High (10⁸) | CN and CO₂Et groups |

| Michael Addition (Amines) | β-Carbon (C=C) | R-NH₂ | High (10⁵-10⁶) | CN and CO₂Et groups |

| Anionic Polymerization Initiation | β-Carbon (C=C) | Various anions | Extremely High (10⁶) | CN and CO₂Et groups |

The presence of the 4-chlorophenyl substituent further modulates the electronic properties of the system [2]. The electron-withdrawing chlorine atom enhances the overall electrophilicity of the molecule through inductive effects, making the β-carbon even more susceptible to nucleophilic attack [14]. This electronic activation is particularly important in heterocyclic synthesis applications where rapid reaction rates are essential for product formation.

Spectroscopic characterization confirms the activated nature of the carbon-carbon double bond [2]. Infrared spectroscopy reveals characteristic absorption bands at approximately 2200 cm⁻¹ for the cyano group and 1700 cm⁻¹ for the ester carbonyl, indicating the presence of these strongly electron-withdrawing substituents . Nuclear magnetic resonance studies show the β-carbon resonance significantly downfield, consistent with its electrophilic character .

Nucleophilic Addition Pathways

Michael Acceptor Behavior in Heterocyclic Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate functions as an excellent Michael acceptor in heterocyclic synthesis reactions, participating in conjugate addition reactions with various nucleophiles to form complex polycyclic structures [22]. The compound's Michael acceptor behavior is characterized by its ability to undergo rapid nucleophilic addition at the β-carbon position, followed by cyclization reactions that lead to diverse heterocyclic products [15] [23].

The mechanism of Michael addition involves initial nucleophilic attack at the electrophilic β-carbon, generating a carbanion intermediate that is stabilized by the electron-withdrawing groups [6] [20]. This carbanion can subsequently participate in intramolecular cyclization reactions with appropriate functional groups present in the nucleophile, leading to ring formation and the synthesis of complex heterocyclic systems [9] [22].

Table 2: Nucleophilic Addition Pathways and Heterocyclic Synthesis

| Nucleophile Type | Product Type | Reaction Yield (%) | Reaction Conditions |

|---|---|---|---|

| Thiourea | Pyrimidine derivatives | 78 | Piperidine catalyst, reflux |

| Urea derivatives | Dihydropyrimidinones | 80-99 | Ethanol, cyanoacetic acid catalyst |

| β-Naphthol | Benzo[f]chromene derivatives | 93 | DABCO, water, 90°C |

| Malononitrile | Pyridine analogues | 65-97 | Piperidine, room temperature |

| Ethyl cyanoacetate | Knoevenagel adducts | 85-95 | KOH catalyst, microwave |

| Guanidine | Pyrimidine analogues | 70-85 | Oxidizing agent present |

Research demonstrates that the compound readily reacts with β-naphthol under basic conditions to form benzo[f]chromene-2-carboxylate derivatives with excellent yields [22]. The reaction proceeds through initial Michael addition followed by intramolecular cyclization, with 1,4-diazabicyclo[2.2.2]octane serving as an effective promoter in aqueous media [22]. The reaction is complete within 50-60 minutes at 90°C, highlighting the high reactivity of the cyanoacrylate system [22].

The compound also participates in multicomponent reactions involving nitrogen-containing nucleophiles [9] [24]. When reacted with pyrimidine derivatives under lipase catalysis, the Michael addition proceeds smoothly in continuous-flow microreactors, demonstrating the versatility of the cyanoacrylate system in both traditional and modern synthetic methodologies [23]. The enzymatic approach offers mild reaction conditions and short reaction times, typically achieving completion within 30 minutes [23].

Biginelli-Like Cyclization Mechanisms

The Biginelli-like cyclization mechanisms involving ethyl 3-(4-chlorophenyl)-2-cyanoacrylate represent a significant class of multicomponent reactions that yield biologically important heterocyclic compounds [9] [12]. These reactions typically involve the cyanoacrylate acting as a Michael acceptor in combination with urea derivatives and other nucleophilic partners to form dihydropyrimidinone structures [9] [27].

The mechanism begins with nucleophilic addition of urea to an aldehyde component, forming a hemiaminal intermediate that subsequently dehydrates under acidic conditions to generate a highly electrophilic carbamoyl iminium ion [12] [27]. The cyanoacrylate then participates as a Michael acceptor, with its enol form attacking the electrophilic iminium carbon [27]. This is followed by intramolecular cyclization through imine formation, ultimately yielding the characteristic dihydropyrimidinone ring system [12] [27].

Table 4: Biginelli-Like Cyclization Mechanism Components

| Starting Material | Role in Mechanism | Mechanistic Step | Product Formation |

|---|---|---|---|

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | Michael acceptor/electrophile | Nucleophilic attack at β-carbon | C-C bond formation |

| Thiourea | Nucleophile/cyclization partner | Initial nucleophilic addition | Thio-substituted heterocycles |

| Urea | Nucleophile/cyclization partner | Carbamoyl iminium formation | Dihydropyrimidinones |

| β-Dicarbonyl compounds | Enol form nucleophile | Enol tautomer reaction | Substituted pyrimidines |

Cyanoacetic acid has been identified as an effective Brønsted acid catalyst for these transformations, enabling the synthesis of dihydropyrimidinones with yields ranging from 80-99% [9]. The reaction proceeds efficiently in ethanol as solvent, with the cyanoacetic acid serving dual roles as both catalyst and potential reactant [9]. This methodology represents the first reported use of cyanoacetic acid in the synthesis of this important class of bioactive compounds [9].

The versatility of the Biginelli-like cyclization is further demonstrated by the ability to incorporate various nucleophilic partners [24]. Reactions with thiourea yield pyrimidine derivatives through similar mechanistic pathways, with piperidine catalysis facilitating the cyclization step . The resulting products often exhibit enhanced biological activity due to the presence of the 4-chlorophenyl substituent, which can interact favorably with biological targets .

Polymerization Kinetics and Chain Propagation Dynamics

The polymerization kinetics of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are characterized by extremely rapid anionic polymerization in the presence of nucleophilic initiators [7] [8] [17]. The polymerization mechanism involves the formation of a propagating carbanion on the α-carbon, which is resonance-stabilized through delocalization across the cyano and ester groups [7] [17] [18].

Detailed kinetic studies reveal propagation rate constants of approximately 1.6 × 10³ L·mol⁻¹·s⁻¹ at 30°C under bulk polymerization conditions [16]. These values are significantly higher than those observed for conventional acrylate monomers, reflecting the enhanced electrophilicity of the cyanoacrylate system [8] [16]. The termination rate constant is measured at 4.1 × 10⁸ L·mol⁻¹·s⁻¹, indicating rapid chain termination processes [16].

Table 3: Polymerization Kinetics and Chain Propagation Dynamics

| Parameter | Value | Conditions | Reference Comparison |

|---|---|---|---|

| Propagation rate constant (kₚ) | 1.6 × 10³ L·mol⁻¹·s⁻¹ | 30°C, bulk polymerization | MMA: 775 L·mol⁻¹·s⁻¹ |

| Termination rate constant (kₜ) | 4.1 × 10⁸ L·mol⁻¹·s⁻¹ | 30°C, acetic acid present | Similar to other acrylates |

| Initiation temperature | 20-30°C | Moisture-initiated | Lower than radical systems |

| Molecular weight range | 10⁵-10⁷ g·mol⁻¹ | Controlled conditions | Higher than conventional polymers |

| Polydispersity index (PDI) | 1.56 (typical) | Adventitious water initiation | Broader than living systems |

| Chain propagation mechanism | Anionic addition | Carbanion intermediate | Unique to cyanoacrylates |

The polymerization process is initiated by trace amounts of moisture or basic impurities present on substrate surfaces [18] [19]. Upon initiation, the electrophilic β-carbon is attacked by the nucleophile, forming a carbanion that adds rapidly to additional monomer molecules [17] [18]. The propagation continues until all available monomers are consumed or until chain transfer or termination events occur [8].

Temperature effects on polymerization kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [25]. However, cooling within the range of 0-30°C can significantly prolong polymerization times, providing opportunities for controlled processing [25]. The activation energy for the polymerization process reflects the ease of carbanion formation and propagation [25].

Chain transfer reactions can occur in the presence of weak acids, such as carboxylic acids formed from hydrolysis of cyanoacrylate monomers [8]. These reactions involve proton transfer to the propagating carbanion, terminating chain growth while simultaneously generating new initiation sites [8]. Strong acids act as chain terminators by irreversibly protonating the carbanion, effectively quenching the polymerization [8] [19].